N-[3-(2-Aminopropyl)phenyl]urea
Description
Properties
CAS No. |
58663-32-4 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[3-(2-aminopropyl)phenyl]urea |
InChI |
InChI=1S/C10H15N3O/c1-7(11)5-8-3-2-4-9(6-8)13-10(12)14/h2-4,6-7H,5,11H2,1H3,(H3,12,13,14) |
InChI Key |
PLOVNJWUKBMEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)NC(=O)N)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-[3-(2-Aminopropyl)phenyl]urea derivatives are significant in the development of anticancer agents. The diaryl urea structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives in exhibiting antiproliferative effects against various cancer cell lines. For instance, compounds based on this scaffold have shown promising results against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Table 1: Antiproliferative Activity of Selected Urea Derivatives
Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies, including:
Urea Formation via Amine-Urea Transamidation
This method involves the reaction of amines with urea derivatives to form ureido compounds. The efficiency of this reaction can be influenced by the choice of amine and reaction conditions .
Organocatalytic Approaches
Recent advancements have introduced organocatalytic methods that allow for solvent-free synthesis of urea derivatives, enhancing yield and reducing environmental impact .
Biological Evaluation and Case Studies
Numerous case studies have documented the biological evaluation of this compound derivatives:
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and mechanism of action of these compounds on various cancer cell lines. For example, one study demonstrated that specific derivatives could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound derivatives to target proteins involved in cancer progression, such as BRAF . These studies support the rational design of more potent analogs.
Comparison with Similar Compounds
Anticancer Asymmetric N,N'-Diaryl Ureas
Example Compound : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- Structure : Contains a pyrrole-carbonyl group at the 2-position of the phenyl ring and a 4-methoxyphenyl urea substituent.
- Synthesis: One-step method: Reacts (2-aminophenyl)(1H-pyrrol-2-yl)methanone with 4-methoxyaniline in the presence of triphosgene (POCl₃), yielding 72% product . Two-step method: Uses phenyl (2-(1H-pyrrole-2-carbonyl)phenyl) carbonate as an intermediate, with an 85% yield .
Key Difference: The pyrrole-carbonyl group in the analog enhances binding to kinase receptors, whereas the 2-aminopropyl group in the target compound may favor CNS penetration.
CNS-Active 3-(2-Aminopropyl) Derivatives
Example Compound: VER-3993 (3-(2-Aminopropyl)indazole)
- Structure: Indazole core with a 2-aminopropyl substituent.
- Activity : Potent and selective 5-HT2C receptor agonist (EC₅₀ = 6 nM), reducing food intake in rodents without psychotomimetic side effects .
- Comparison: Both compounds share a 2-aminopropyl group, which may enhance blood-brain barrier permeability. VER-3993’s indazole core provides π-π stacking interactions with serotonin receptors, whereas the phenylurea scaffold in this compound could engage in hydrogen bonding .
Agricultural Urea Derivatives
Example Compounds :
- Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea): Herbicide targeting photosynthesis .
- Fenuron (N,N-dimethyl-N'-phenylurea): Early herbicide with broad-spectrum activity .
| Parameter | This compound | Isoproturon |
|---|---|---|
| Substituents | 3-(2-Aminopropyl)phenyl | 4-Isopropylphenyl + dimethyl |
| Application | Hypothetical: CNS or anticancer | Herbicide |
Key Difference: Alkyl substituents (e.g., dimethyl, isopropyl) in agricultural ureas optimize hydrophobicity for plant membrane interaction, whereas the 2-aminopropyl group in the target compound suggests medicinal applications.
Preparation Methods
Step 1: Nitration and Substitution
3-(2-Aminopropyl)benzaldehyde undergoes nitration to introduce a nitro group, followed by nucleophilic aromatic substitution with methylpiperidine to enhance solubility.
Step 2: Oxidation and Reduction
The aldehyde group is oxidized to a carboxylic acid using Dess-Martin periodinane, then reduced back to an alcohol. Concurrent reduction of nitro groups to amines is achieved via catalytic hydrogenation.
Step 3: Urea Formation
The amine intermediate reacts with an isocyanate (e.g., methyl isocyanate) under basic conditions to form the urea moiety.
Reaction Table:
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | HNO₃, H₂SO₄, 0°C | Nitro derivative | 78 |
| 2 | H₂, Pd/C, MeOH | Amino alcohol | 92 |
| 3 | Methyl isocyanate, K₂CO₃ | Final urea | 81 |
Catalytic and Solvent Effects
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance carbamate reactivity by stabilizing transition states. Catalytic additives, such as triethylamine, mitigate side reactions during isocyanate coupling.
Optimization Data:
-
DMSO vs. THF: Reactions in DMSO achieve 88% yield vs. 52% in THF.
-
Catalyst Screening: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves amide coupling efficiency by 30% compared to EDC.
Analytical Characterization Techniques
Post-synthesis validation ensures product integrity:
-
NMR Spectroscopy: ¹H NMR confirms urea NH peaks at δ 6.2–6.5 ppm and aromatic protons at δ 7.1–7.4 ppm.
-
HPLC Purity: Reverse-phase HPLC with C18 columns achieves >99% purity using acetonitrile/water gradients.
-
Mass Spectrometry: ESI-MS exhibits [M+H]⁺ at m/z 208.1, consistent with the molecular formula C₁₁H₁₇N₃O.
Comparative Evaluation of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Classical Condensation | 65 | 95 | Moderate | Low cost |
| Carbamate-Mediated | 87 | 98 | High | Mild conditions |
| Multi-Step Synthesis | 81 | 99 | Low | Functional flexibility |
Q & A
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
